molecular formula C15H28ClNS B14307442 3-Dodecyl-1,3-thiazol-3-ium chloride CAS No. 114569-85-6

3-Dodecyl-1,3-thiazol-3-ium chloride

Cat. No.: B14307442
CAS No.: 114569-85-6
M. Wt: 289.9 g/mol
InChI Key: XBOOGRHIFKJIIU-UHFFFAOYSA-M
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Description

3-Dodecyl-1,3-thiazol-3-ium chloride is a cationic surfactant and ionic liquid featuring a thiazolium heterocycle substituted with a dodecyl (C12) alkyl chain and a chloride counterion. Thiazolium-based ionic liquids are characterized by their nitrogen- and sulfur-containing heterocyclic ring, which influences their physicochemical properties, such as solubility, thermal stability, and biological activity. The dodecyl chain enhances its surfactant capabilities, making it suitable for applications in detergents, antimicrobial agents, or as stabilizers in nanomaterial synthesis .

Properties

CAS No.

114569-85-6

Molecular Formula

C15H28ClNS

Molecular Weight

289.9 g/mol

IUPAC Name

3-dodecyl-1,3-thiazol-3-ium;chloride

InChI

InChI=1S/C15H28NS.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;/h13-15H,2-12H2,1H3;1H/q+1;/p-1

InChI Key

XBOOGRHIFKJIIU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CSC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-1,3-thiazol-3-ium chloride typically involves the reaction of thiazole with a dodecyl halide (such as dodecyl chloride) under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the thiazole ring attacks the carbon atom in the dodecyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Dodecyl-1,3-thiazol-3-ium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-1,3-thiazol-3-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dodecyl-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dodecyl-1,3-thiazol-3-ium chloride is primarily related to its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and function. This can lead to increased permeability and potential antimicrobial effects. The thiazole ring may also interact with various molecular targets, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolium-Based Compounds

Thiamine Hydrochloride (Vitamin B1)
  • Structure: Thiamine hydrochloride contains a thiazolium ring linked to a pyrimidinyl group and a hydroxyethyl substituent. Its systematic name is 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride hydrochloride .
  • Molecular Weight : 337.27 g/mol .
  • Applications : Essential in biochemistry as a coenzyme (thiamine pyrophosphate) for carbohydrate metabolism. Unlike 3-dodecyl-thiazolium chloride, it lacks surfactant properties due to its polar substituents .
  • Solubility : Highly water-soluble, whereas 3-dodecyl-thiazolium chloride’s solubility depends on the hydrophobic dodecyl chain .
2-(Thiocyanomethylthio)benzothiazole (TCMTB)
  • Structure : A benzothiazole derivative with thiocyanate and methylthio groups, used as a pesticide .
  • Key Differences : Lacks the cationic charge and long alkyl chain of 3-dodecyl-thiazolium chloride, resulting in distinct applications (e.g., wood preservation vs. surfactant use) .

Imidazolium-Based Ionic Liquids

1-Dodecyl-3-methylimidazolium Chloride (C12MIMCl)
  • Structure : Imidazolium ring with a dodecyl chain and methyl group. Systematic name: 1-Dodecyl-3-methyl-1H-imidazol-3-ium chloride .
  • Molecular Weight : 286.88 g/mol .
  • Applications : Widely used as a surfactant and ionic liquid in green chemistry. The imidazolium ring offers higher thermal stability compared to thiazolium, but 3-dodecyl-thiazolium chloride may exhibit unique biological activity due to sulfur’s electronegativity .
  • Solubility : Soluble in polar organic solvents; hydrophobic chain reduces water solubility, similar to 3-dodecyl-thiazolium chloride .
1-Ethyl-3-methylimidazolium Chloride (EMIM-Cl)
  • Structure : Shorter ethyl chain instead of dodecyl.
  • Applications : Common solvent in electrochemistry. The shorter chain limits its surfactant utility compared to 3-dodecyl-thiazolium chloride .

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Applications Solubility Profile
3-Dodecyl-1,3-thiazol-3-ium chloride Thiazolium + C12 ~286.88 (inferred) Surfactant, antimicrobial agent Moderate in water/organics
Thiamine hydrochloride Thiazolium + pyrimidine 337.27 Vitamin supplement, coenzyme High in water
C12MIMCl Imidazolium + C12 286.88 Ionic liquid, surfactant Organic solvents
EMIM-Cl Imidazolium + C2 156.62 Electrochemical solvent Water and organics

Key Research Findings

The dodecyl chain in both thiazolium and imidazolium compounds confers surfactant properties, but the heterocycle dictates thermal stability and solvent compatibility .

Applications in Industry: Imidazolium ionic liquids (e.g., C12MIMCl) dominate in catalysis and nanomaterials due to their stability, whereas thiazolium derivatives are underexplored but promising in pharmaceuticals . Thiamine’s water solubility contrasts sharply with 3-dodecyl-thiazolium chloride, highlighting how substituent groups tailor compounds for specific roles (e.g., metabolic vs. surface-active) .

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